N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide, also known as BDF 9000, is a chemical compound that has been extensively studied for its potential use in scientific research. BDF 9000 is a member of the benzodioxole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is the target of many drugs that are used to treat anxiety and other disorders. N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This can result in a reduction in anxiety and seizures. N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has also been found to have anticonvulsant, anxiolytic, and sedative effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages And Limitations For Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and has been shown to have potent anticonvulsant and anxiolytic effects. It is also well-tolerated in animal studies, with no significant adverse effects reported. However, there are some limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive compared to other compounds that are used in research.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the potential therapeutic uses of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000, particularly in the treatment of epilepsy and anxiety disorders. There is also interest in exploring the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 as a tool for studying the function of ion channels and other cellular processes. Overall, N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 is a promising compound that has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 involves a series of chemical reactions that begin with the reaction of benzodioxole with trifluoroacetic anhydride. This reaction produces the intermediate compound, N-(1,3-benzodioxol-5-ylmethyl)-trifluoroacetamide, which is then reacted with methyl iodide to produce the final product, N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a reagent in organic chemistry, a tool for studying the function of ion channels, and a potential therapeutic agent for a variety of diseases. N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide 9000 has been shown to have potent anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNSCJFIZWKKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoroacetamide |
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